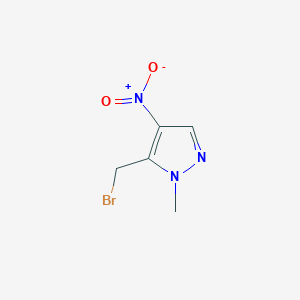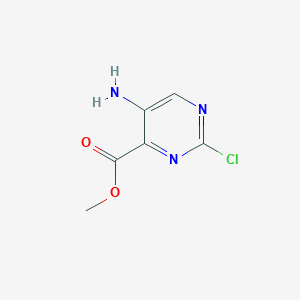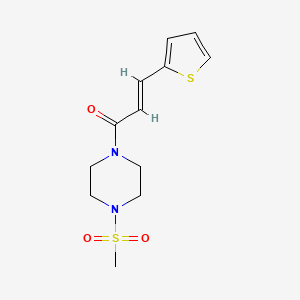
2-Tert-butyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a tert-butyl group.
Mecanismo De Acción
Target of Action
2-Tert-butyl-1,3,4-thiadiazole is a thiadiazole derivative . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial and anticonvulsant properties
Mode of Action
It is known that thiadiazole derivatives can interact with various bacterial strains and have inhibitory effects on certain enzymes related to convulsions . The compound’s interaction with its targets likely results in changes that inhibit the growth of bacteria or the occurrence of convulsions.
Biochemical Pathways
Given its antibacterial and anticonvulsant activities, it is likely that the compound affects pathways related to bacterial growth and neural signaling .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its antibacterial and anticonvulsant activities. For instance, the compound may inhibit bacterial growth at the molecular level, leading to a decrease in bacterial populations at the cellular level . Similarly, the compound’s anticonvulsant activity may result in changes to neural signaling at the molecular level, leading to a decrease in convulsive activity at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound has been found to inhibit the corrosion of brass in sea water samples , suggesting that its action and stability may be influenced by factors such as pH and salinity.
Análisis Bioquímico
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiadiazole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Tert-butyl-1,3,4-thiadiazole can be synthesized through various methods. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields 1,3,4-thiadiazole derivatives, which can be further modified to introduce the tert-butyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Aplicaciones Científicas De Investigación
2-Tert-butyl-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used as a corrosion inhibitor for metals, particularly in marine environments.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: The parent compound without the tert-butyl group.
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A derivative with an amino group instead of the tert-butyl group.
1,2,4-Thiadiazole: An isomer with a different arrangement of nitrogen and sulfur atoms in the ring.
Uniqueness
2-Tert-butyl-1,3,4-thiadiazole is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other thiadiazole derivatives .
Propiedades
IUPAC Name |
2-tert-butyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBCDHYUFWPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2940745.png)

![N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2940748.png)

![3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2940750.png)

![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)



![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2940761.png)
![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)
